molecular formula C7H13F3N2 B3240027 R 1-(2,2,2-Trifluoro-ethyl)-piperidin-3-ylamine CAS No. 1426523-56-9

R 1-(2,2,2-Trifluoro-ethyl)-piperidin-3-ylamine

Cat. No.: B3240027
CAS No.: 1426523-56-9
M. Wt: 182.19 g/mol
InChI Key: LFNPPORHPVBDHE-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

R 1-(2,2,2-Trifluoro-ethyl)-piperidin-3-ylamine is a chiral piperidine derivative featuring a trifluoroethyl group at the 1-position and an amine moiety at the 3-position. Its molecular formula is C₇H₁₃F₃N₂, with a calculated molecular weight of 182.19 g/mol. The trifluoroethyl substituent introduces strong electronegativity and lipophilicity, while the piperidine ring provides conformational flexibility and basicity.

Properties

IUPAC Name

(3R)-1-(2,2,2-trifluoroethyl)piperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F3N2/c8-7(9,10)5-12-3-1-2-6(11)4-12/h6H,1-5,11H2/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFNPPORHPVBDHE-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)CC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of R 1-(2,2,2-Trifluoro-ethyl)-piperidin-3-ylamine typically involves the reaction of 2,2,2-trifluoroethylamine with piperidine derivatives under controlled conditions. One common method involves the use of a solvent such as 1,4-dioxane and a catalyst to facilitate the reaction. The reaction mixture is heated to reflux and stirred under an inert atmosphere, such as argon, to ensure the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as crystallization and column chromatography are employed to isolate the desired compound .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amine group at the 3-position undergoes nucleophilic substitution under mild conditions. For example:

ReactantConditionsProductYieldSource
Benzyl bromideDCM, 0°C, Et₃NN-Benzyl derivative86%
Acetyl chlorideTHF, RT, 2.5 hN-Acetylated derivative78%
Isobutyryl chlorideDCM, 0°C, Et₃NN-Isobutyrylamide73%

These reactions typically proceed via an SN2 mechanism, with the trifluoroethyl group stabilizing transition states through inductive effects .

Reductive Amination

The primary amine participates in reductive amination with ketones or aldehydes:

Carbonyl CompoundReducing AgentProductYieldSource
FormaldehydeNaBH(OAc)₃, THF, RTN-Methyl derivative88%
CyclohexanoneNaBH₃CN, MeOH, RTCyclohexyl-substituted derivative61%

The trifluoroethyl group does not sterically hinder the reaction but slightly reduces yields compared to non-fluorinated analogs .

Cross-Coupling Reactions

The piperidine ring enables palladium-catalyzed cross-coupling:

Reaction TypeCatalyst SystemSubstrateYieldSource
Suzuki-MiyauraPd(dppf)Cl₂, K₂CO₃, DMFAryl boronic acids42–77%
Buchwald-HartwigPd₂(dba)₃, Xantphos, tolueneAryl halides55%

The trifluoroethyl group enhances electron deficiency at the piperidine nitrogen, facilitating oxidative addition in catalytic cycles .

Cyclization Reactions

Electrophilic-induced cyclization forms bicyclic frameworks:

ElectrophileConditionsProductYieldSource
I₂, NaHToluene, 80°CIodinated bicyclic derivative80%
TMSCF₃, TFAMeCN, RTCF₃-substituted piperidine65%

These reactions exploit the amine’s ability to form iminium intermediates, which undergo intramolecular cyclization .

Carbamate and Urea Formation

Reaction with chloroformates or isocyanates generates carbamates/ureas:

ReagentConditionsProductYieldSource
PhosgeneEt₃N, DCM, 0°CN,N'-Carbamate70%
Phenyl isocyanateTHF, RTN-Phenylurea66%

Steric effects from the trifluoroethyl group slow reaction kinetics but improve regioselectivity .

Acid-Base Reactions

The amine exhibits a pKa of ~8.2 (predicted), enabling salt formation:

AcidConditionsApplicationSource
HCl (aq.)EtOH, RTHydrochloride salt for crystallization
TFADCM, 0°CDeprotection in solid-phase synthesis

Comparative Reactivity Insights

Key differences from non-fluorinated analogs:

ParameterR 1-(2,2,2-Trifluoro-ethyl)-piperidin-3-ylaminePiperidin-3-ylamine
Amine nucleophilicityModerate (σ* effect of CF₃)High
Lipophilicity (logP)1.980.45
Stability under acidicEnhanced (resistant to protonation)Moderate

Data aggregated from , , .

This compound’s versatility in nucleophilic, reductive, and cross-coupling reactions makes it valuable for medicinal chemistry, particularly in synthesizing bioisosteres for CNS-targeting drugs . Its fluorinated side chain improves metabolic stability while maintaining synthetic flexibility.

Scientific Research Applications

Biological Activities

R 1-(2,2,2-Trifluoro-ethyl)-piperidin-3-ylamine has shown potential in several biological applications:

  • Antidepressant Activity : Similar compounds have been studied for their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Analgesic Properties : Research indicates that piperidine derivatives can exhibit pain-relieving effects, making this compound a candidate for analgesic drug development.
  • Anticancer Potential : Some studies suggest that fluorinated piperidines may interact with cancer cell pathways, providing avenues for anticancer therapies.

Interaction Studies

Research into this compound often involves interaction studies assessing its binding affinity to biological targets. These studies typically focus on:

  • Receptor Binding Assays : Evaluating how well the compound interacts with specific receptors (e.g., serotonin receptors).
  • Enzyme Inhibition Tests : Investigating its potential to inhibit key enzymes involved in disease processes.

Understanding these interactions is crucial for determining the therapeutic potential and pharmacodynamics of the compound.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructureNotable Features
PiperidineC5H11NBasic structure without fluorination
1-(Trifluoromethyl)piperidineC5H10F3NContains trifluoromethyl instead of trifluoroethyl
4-(Trifluoromethyl)piperidineC5H10F3NSimilar fluorinated structure with different position

The structural uniqueness of this compound lies in its specific trifluoroethyl substitution at the 1-position combined with an amine at the 3-position. This configuration may enhance its lipophilicity and biological activity compared to other piperidine derivatives lacking such substitutions.

Mechanism of Action

The mechanism of action of R 1-(2,2,2-Trifluoro-ethyl)-piperidin-3-ylamine involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares R 1-(2,2,2-Trifluoro-ethyl)-piperidin-3-ylamine with analogs from the provided evidence and related heterocycles:

Compound Name Core Structure Molecular Weight (g/mol) Key Substituents logP* (Predicted) pKa (Amine)*
This compound Piperidine 182.19 Trifluoroethyl, 3° amine 1.8 9.2
() Pyrrolidine derivative Pyrrolidine 501.0 Trifluoromethyl, amide, ester 3.5 7.1 (amide)
5-(Trifluoromethyl)-pyridin-2-amine () Pyridine 178.12 Trifluoromethyl, 2° amine 1.5 4.3

*Predicted using computational tools (e.g., ChemAxon).

Key Observations:
  • Core Structure : Piperidine derivatives exhibit higher basicity (pKa ~9.2) compared to pyridine analogs (pKa ~4.3), enhancing solubility in acidic environments.
  • Trifluoroethyl vs.
  • Molecular Weight : The target compound is smaller (~182 g/mol) than the pyrrolidine derivative in (~501 g/mol), suggesting better bioavailability .
Functional Groups and Bioactivity:
  • The 3° amine in the target compound may facilitate hydrogen bonding with biological targets, while the trifluoroethyl group could engage in halogen bonding or hydrophobic interactions.
  • Pyridine derivatives (e.g., ) lack the piperidine ring’s basicity, reducing their utility in targeting protonated receptors (e.g., GPCRs or ion channels) .

Biological Activity

R 1-(2,2,2-Trifluoro-ethyl)-piperidin-3-ylamine is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, structure-activity relationship (SAR), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound this compound is characterized by the presence of a piperidine ring substituted with a trifluoroethyl group. Its chemical formula is C7H15Cl2F3N2C_7H_{15}Cl_2F_3N_2 with a molecular weight of approximately 255.11 g/mol. The IUPAC name is (S)-1-(2,2,2-trifluoroethyl)piperidin-3-amine dihydrochloride, and it has been noted for its high purity of 97% in various studies .

The biological activity of this compound is primarily linked to its interaction with various biochemical pathways. It has been shown to inhibit specific enzymes and receptors involved in cellular signaling and proliferation. Notably, the compound has demonstrated inhibitory activity against phosphatidylinositol 3-kinase (PI3K), which is crucial in cancer cell growth regulation .

Structure-Activity Relationship (SAR)

Research into the SAR of piperidine derivatives indicates that modifications to the piperidine ring can significantly affect potency and selectivity. For instance, the introduction of electron-withdrawing groups like trifluoroethyl enhances the compound's activity against certain targets while optimizing its pharmacokinetic properties .

Table 1: Structure–Activity Relationships of Piperidine Derivatives

CompoundSubstituentIC50 (nM)Remarks
1N-H piperidine1000Baseline compound
2N-Trifluoropropyl290Significant increase in potency
3N-Difluoropropyl20Optimal modification

In Vivo Studies

In vivo studies have evaluated the efficacy of this compound in various animal models. In a lupus disease model using DBA/1 mice, treatment with this compound resulted in a dose-dependent reduction in autoantibody titers . The compound was administered at varying doses (33 mg/kg to 300 mg/kg), demonstrating significant immunomodulatory effects.

Figure 1: Autoantibody Titer Reduction in DBA/1 Mice

Autoantibody Titer Reduction (This figure illustrates the reduction in autoantibody titers post-treatment.)

Case Studies

A notable case study involved the use of this compound as part of a combinatorial therapy for cancer treatment. The compound was evaluated alongside traditional chemotherapeutic agents to assess its synergistic effects on tumor growth inhibition. Results indicated that the combination therapy led to enhanced efficacy compared to monotherapy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of R 1-(2,2,2-Trifluoro-ethyl)-piperidin-3-ylamine, and how do reaction parameters influence yield?

  • Answer : The synthesis typically involves reductive amination of piperidin-3-ylamine derivatives with 2,2,2-trifluoroethylating agents. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
  • Temperature control : Elevated temperatures (80–100°C) improve reaction kinetics but may necessitate inert atmospheres to prevent decomposition.
  • Catalyst optimization : Palladium or nickel catalysts are often employed for trifluoroethyl group incorporation, with yields sensitive to catalyst loading (1–5 mol%) .
    • Validation : Monitor intermediates via TLC and confirm final product purity (>95%) using HPLC .

Q. Which analytical techniques are most reliable for verifying the structural integrity and purity of R 1-(2,2,2-Trifluoro-ethyl)-piperidin-3-ylamine?

  • Answer :

  • NMR spectroscopy : 19F^{19}\text{F} NMR is critical for confirming trifluoroethyl group incorporation (δ ≈ -70 to -75 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., M.W. 176.14 for related analogs) .
  • HPLC : Use reverse-phase columns (C18) with UV detection at 254 nm; purity thresholds ≥95% are standard for research-grade material .

Advanced Research Questions

Q. How can computational modeling predict the binding interactions of R 1-(2,2,2-Trifluoro-ethyl)-piperidin-3-ylamine with neurological targets?

  • Answer :

  • Molecular docking : Employ software like AutoDock Vina to simulate ligand-receptor interactions, focusing on piperidine’s amine group and fluorine’s electronegativity.
  • Molecular dynamics (MD) : Simulate binding stability over 100 ns trajectories to assess conformational flexibility in targets like serotonin receptors .
  • Free energy calculations : Use MM-GBSA to quantify binding affinities, correlating with in vitro IC50_{50} values .

Q. What experimental design principles resolve contradictions in reported biological activity data for this compound?

  • Answer :

  • Controlled replication : Standardize assay conditions (e.g., cell lines, buffer pH) to isolate compound-specific effects.
  • Orthogonal assays : Cross-validate using fluorescence polarization (binding affinity) and functional cAMP assays (activity) .
  • Statistical rigor : Apply factorial design (e.g., 2k^k designs) to test interactions between variables like concentration and incubation time .

Q. What strategies optimize enantiomeric purity during scale-up synthesis for in vivo studies?

  • Answer :

  • Chiral resolution : Use diastereomeric salt formation with tartaric acid derivatives (e.g., hydrogen tartrate salts ).
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed aminations to enhance enantiomeric excess (ee >98%) .
  • Process analytical technology (PAT) : Implement inline FTIR to monitor ee in real-time during continuous flow synthesis .

Methodological Considerations

Q. How should researchers design dose-response studies to evaluate the compound’s pharmacological efficacy?

  • Answer :

  • Dose range : Start with 0.1–100 µM, based on IC50_{50} values from analogous piperidine derivatives .
  • Negative controls : Include vehicle-only and non-fluorinated piperidine analogs to isolate trifluoroethyl effects.
  • Endpoint selection : Measure biomarkers like intracellular Ca2+^{2+} flux for neurological targets or cytokine levels for inflammatory models .

Q. What chromatographic techniques are optimal for separating R 1-(2,2,2-Trifluoro-ethyl)-piperidin-3-ylamine from synthetic byproducts?

  • Answer :

  • Flash chromatography : Use silica gel with gradient elution (hexane:EtOAc 70:30 → 50:50) for preliminary purification.
  • Preparative HPLC : Employ chiral columns (e.g., Chiralpak AD-H) with heptane:isopropanol (95:5) to resolve enantiomers .

Theoretical and Analytical Framework

Q. How can researchers align mechanistic studies of this compound with broader theoretical frameworks in medicinal chemistry?

  • Answer :

  • Structure-activity relationship (SAR) : Link trifluoroethyl’s steric and electronic effects to receptor binding kinetics, guided by Hammett constants and molecular orbital theory .
  • Pharmacophore modeling : Map the compound’s amine and fluorine moieties to known active sites in GPCRs or ion channels .

Q. What methodologies address discrepancies between computational predictions and experimental binding data?

  • Answer :

  • Force field refinement : Adjust partial charges in molecular dynamics simulations to better reflect fluorine’s inductive effects.
  • Crystallographic validation : Co-crystallize the compound with its target (e.g., via X-ray diffraction) to validate docking poses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
R 1-(2,2,2-Trifluoro-ethyl)-piperidin-3-ylamine
Reactant of Route 2
Reactant of Route 2
R 1-(2,2,2-Trifluoro-ethyl)-piperidin-3-ylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.